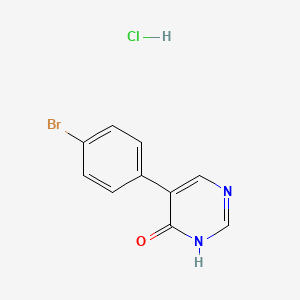
2,3-Dimethoxy-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-2-methylpropan-1-amine is a chemical compound with the molecular weight of 133.19 . It is a liquid at room temperature . The IUPAC name for this compound is 2,3-dimethoxy-2-methyl-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H15NO2/c1-6(4-7,9-3)5-8-2/h4-5,7H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Environmental Impact and Aquatic Toxicity
2,3-Dimethoxy-2-methylpropan-1-amine, while not directly mentioned, falls under the category of amines and amine-related compounds which have been extensively studied for their presence in surface waters and potential environmental impacts. Research compiled on the concentrations, sources, fate, and toxicity of amines in surface waters highlights the emergence of amine-based post-combustion CO2 capture technologies. These technologies may represent a significant source of amines to the environment, necessitating an understanding of their natural and anthropogenic sources, degradation pathways, and environmental concentrations. Amines, including structures similar to this compound, are generally not considered toxicologically concerning at current environmental concentrations. However, their potential as precursors to nitrosamines and nitramines poses a risk of contaminating drinking water supplies with carcinogenic compounds, underscoring the need for further research in this area (Poste, Grung, & Wright, 2014).
Degradation and Environmental Remediation
The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) has been reviewed with a focus on improving the efficacy of environmental remediation techniques. Amines, by their nature, are resistant to conventional degradation processes, making AOPs a critical area of study for the mineralization of these compounds. This research is particularly relevant to this compound as it underscores the challenges and potential solutions for mitigating the environmental impact of amines through technological advancements in water treatment processes (Bhat & Gogate, 2021).
Applications in Material Science
Amines play a pivotal role in the synthesis and functionalization of materials, including metal–organic frameworks (MOFs). Amine-functionalized MOFs, for example, have shown significant promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis methods, structures, properties, and potential applications of these materials in catalysis and gas separation highlight the importance of amines in advancing material science and environmental sustainability efforts. Research in this area provides insights into how compounds like this compound can be utilized in the development of new materials with specific environmental and industrial applications (Lin, Kong, & Chen, 2016).
Safety and Hazards
特性
IUPAC Name |
2,3-dimethoxy-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(4-7,9-3)5-8-2/h4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOCLRVWGFCQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2476114.png)

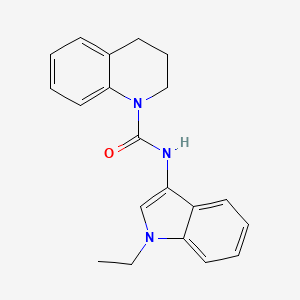
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476119.png)
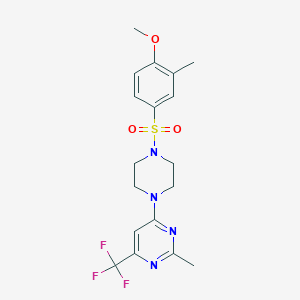
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2476123.png)


![(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B2476129.png)
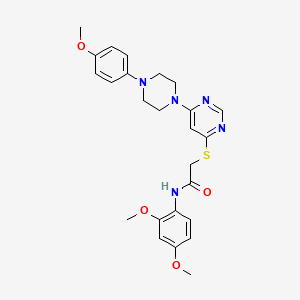
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)
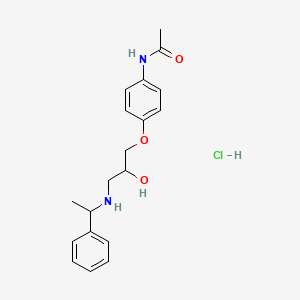
![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)
